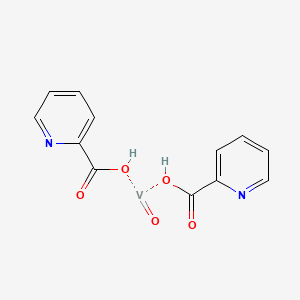

Oxobis(picolinato)vanadium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

oxovanadium;pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.O.V/c2*8-6(9)5-3-1-2-4-7-5;;/h2*1-4H,(H,8,9);; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRISQIRIVKXKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14049-90-2 | |

| Record name | Bis(picolinato)oxovanadium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Derivatization Strategies

General Synthetic Routes for Oxobis(picolinato)vanadium

Preparation from Vanadyl Sulfate (B86663) and Picolinic Acid

A common and straightforward method for synthesizing this compound(IV), often denoted as VO(pic)₂, involves the reaction of vanadyl sulfate (VOSO₄) with picolinic acid (Hpic). wikipedia.orggoogle.com This method is widely used due to the commercial availability and stability of vanadyl sulfate as a starting material for vanadium(IV) complexes. wikipedia.org The reaction is typically carried out in an aqueous solution. The stoichiometry of the reaction involves one equivalent of vanadyl sulfate reacting with two equivalents of picolinic acid. The general equation for this synthesis is:

VOSO₄ + 2 Hpic → VO(pic)₂ + H₂SO₄ wikipedia.org

The resulting product, this compound(IV), is a blue-green solid. wikipedia.org This complex is generally soluble in polar organic solvents but not in water. wikipedia.org

Synthesis of VO(pic)₂·H₂O and NH₄[VO₂(pic)₂]·2H₂O

The hydrated form of this compound(IV), VO(pic)₂·H₂O, can also be synthesized. This complex has been noted for its stability and solubility, making it suitable for certain applications. acs.orgacs.org

For the synthesis of the vanadium(V) complex, ammonium (B1175870) dioxobis(picolinato)vanadate(V) dihydrate, NH₄[VO₂(pic)₂]·2H₂O, a different vanadium precursor is used. A typical synthesis involves reacting ammonium metavanadate (NH₄VO₃) with picolinic acid. acs.orgrsc.org In this procedure, a slurry of ammonium metavanadate in water is treated with an aqueous solution of picolinic acid, leading to the formation of a clear yellow solution. acs.org After stirring and subsequent storage at a low temperature, the product crystallizes. acs.org The structure of the resulting [VO₂(pic)₂]⁻ anion features a cis-VO₂⁺ core with the two picolinate (B1231196) ligands coordinated to the vanadium center. acs.orgacs.org

Controlled Synthesis of Specific Oxidation States

The ability to control the oxidation state of the vanadium center is crucial for tailoring the properties of the resulting complexes. Specific strategies have been developed to selectively synthesize either vanadium(IV) or vanadium(V) picolinate complexes.

Strategies for Vanadium(IV) Complexes

The synthesis of vanadium(IV) picolinate complexes, such as [VO(picolinate)₂], often starts with a vanadium(IV) precursor like vanadyl sulfate (VOSO₄). nih.gov The inherent stability of the vanadyl (VO²⁺) cation in the +4 oxidation state facilitates the formation of these complexes. wikipedia.org The reaction conditions, including the choice of solvent and pH, can be adjusted to favor the formation and crystallization of the desired vanadium(IV) product. For instance, the synthesis of mixed-ligand oxovanadium(IV) complexes often involves the use of vanadyl acetylacetonate (B107027) as a starting material. lboro.ac.uk

Research has also explored the modification of the picolinate ligand to influence the properties of the resulting vanadium(IV) complex. For example, introducing electron-donating or electron-withdrawing groups onto the pyridine (B92270) ring of the picolinic acid can alter the electronic environment of the vanadium center. nih.gov

Approaches for Vanadium(V) Complexes

The synthesis of vanadium(V) picolinate complexes typically employs vanadium(V) starting materials such as vanadium pentoxide (V₂O₅) or ammonium metavanadate (NH₄VO₃). acs.orgaqa.org.ar For example, the preparation of NH₄[VO₂(pic)₂] involves the direct reaction of NH₄VO₃ with picolinic acid. acs.org

Another approach involves the in situ formation of a vanadium(V) species. For instance, V₂O₅ can be dissolved in a basic aqueous solution or in diluted hydrogen peroxide to generate soluble vanadate (B1173111) species that can then react with picolinic acid. aqa.org.ar The pH of the reaction mixture is a critical parameter, with anionic complexes generally forming in medium acidic to neutral solutions (pH 1.8 to 6.8). aqa.org.ar The synthesis of dioxovanadate(V) complexes can also be achieved using VO(OEt)₃, which is prepared by refluxing V₂O₅ in absolute ethanol. nih.gov

Ligand Modification and Derivatization Techniques

Modifying the picolinic acid ligand is a key strategy for fine-tuning the chemical and physical properties of the resulting vanadium complexes. This can involve introducing various functional groups to the pyridine ring or altering the carboxylate group.

Derivatization of the picolinic acid ligand can enhance the stability, solubility, and biological activity of the vanadium complex. For example, the introduction of substituents on the pyridine ring has been shown to impact the insulin-enhancing activity of oxovanadium(IV) picolinate complexes. nih.gov

Synthetic strategies for modifying ligands can be complex, sometimes requiring multi-step procedures to achieve the desired functionalized picolinic acid before its coordination to the vanadium center. imperial.ac.uk These modifications can lead to the formation of complexes with different geometries and coordination modes. For instance, studies have reported vanadium(V) complexes with 3,5-difluoropicolinic acid and 3-hydroxypicolinic acid, which exhibit different spatial arrangements of the ligands around the vanadium atom compared to the parent picolinato complex. rsc.orgrsc.orgresearchgate.net

The following table summarizes key synthetic details for selected this compound compounds and their derivatives.

| Compound | Starting Materials | Key Reaction Conditions | Reference |

| VO(pic)₂ | Vanadyl sulfate, Picolinic acid | Aqueous solution | wikipedia.org |

| VO(pic)₂·H₂O | Vanadyl sulfate, Picolinic acid | Aqueous solution | acs.orgacs.org |

| NH₄[VO₂(pic)₂]·2H₂O | Ammonium metavanadate, Picolinic acid | Aqueous solution, stirred overnight, stored at 4 °C | acs.org |

| [VO(picolinate)₂(solvent)] | Vanadyl sulfate, Substituted picolinic acid | Varies depending on substituent | nih.gov |

| Vanadium(V) picolinate complexes | Vanadium pentoxide, Picolinic acid | Basic aqueous solution or diluted hydrogen peroxide | aqa.org.ar |

Incorporation of Substituted Picolinate Ligands (e.g., methylpicolinato)

Research has demonstrated the synthesis of various derivatives, including bis(3-methylpicolinato)oxovanadium(IV) ([VO(3mpa)₂]) and bis(6-methylpicolinato)oxovanadium(IV) ([VO(6mpa)₂]). dergipark.org.tr These complexes are typically synthesized by reacting a vanadium(IV) salt, such as vanadyl sulfate (VOSO₄) or bis(acetylacetonato)oxovanadium(IV) ([VO(acac)₂]), with the corresponding substituted picolinic acid in an appropriate solvent. nih.govsbq.org.br For instance, the synthesis of vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines, a related class of N,O-donor ligands, involves refluxing VO(acac)₂ with the ligand in toluene. nih.gov A similar approach is applicable for substituted picolinic acids.

The position of the substituent on the pyridine ring is a critical factor that affects the properties of the resulting complex. nih.govdergipark.org.tr For example, the synthesis and characterization of bis(6-ethylpicolinato)oxovanadium(IV) (VO(6epa)₂) has also been reported, demonstrating that increasing the alkyl chain length can further modify the complex's characteristics. nih.gov The structural modification of the organic ligands and their arrangement around the metal center are crucial determinants of the complex's potential. nih.gov

Table 1: Examples of Oxovanadium(IV) Complexes with Substituted Picolinate Ligands This table is interactive. You can sort and filter the data.

| Complex Name | Abbreviation | Ligand | Vanadium Precursor (Typical) | Reference |

|---|---|---|---|---|

| Bis(3-methylpicolinato)oxovanadium(IV) | [VO(3mpa)₂] | 3-Methylpicolinic acid | VOSO₄ or [VO(acac)₂] | dergipark.org.tr |

| Bis(6-methylpicolinato)oxovanadium(IV) | [VO(6mpa)₂] | 6-Methylpicolinic acid | VOSO₄ or [VO(acac)₂] | dergipark.org.tr |

| Bis(6-ethylpicolinato)oxovanadium(IV) | [VO(6epa)₂] | 6-Ethylpicolinic acid | VOSO₄ or [VO(acac)₂] | nih.gov |

Synthesis of Heteroleptic Oxovanadium Complexes

Heteroleptic complexes, which contain more than one type of ligand coordinated to the central metal ion, represent a significant expansion of the coordination chemistry of oxovanadium. The synthesis of heteroleptic oxovanadium complexes involving picolinate or its derivatives allows for the combination of different ligand properties into a single molecule.

A common synthetic route involves the reaction of a labile vanadium precursor, such as [VO(acac)₂], with equimolar ratios of two different ligands in a suitable solvent like methanol (B129727) or THF. nih.govchemmethod.com Under these conditions, the acetylacetonate ligands are displaced by the incoming ligands. In some syntheses, the vanadium(IV) center can undergo oxidation to vanadium(V) by atmospheric oxygen during the reaction. nih.gov

For example, new heteroleptic oxidovanadium(V) complexes have been synthesized using a tridentate Schiff base ligand and a bidentate 8-hydroxyquinoline (B1678124) derivative. nih.gov The synthesis starts from [VIVO(acac)₂], which is oxidized to VV during the complex formation. nih.gov Another strategy involves the in-situ formation of a Schiff base ligand in the presence of the vanadium salt and a second ancillary ligand. A heteroleptic oxovanadium(V) complex was formed from vanadyl acetylacetonate, 2-hydroxybenzaldehyde, L-Arginine (which form a Schiff base in-situ), and quinoline-8-ol in methanol. chemmethod.com This resulted in a stable, hexa-coordinated octahedral complex. chemmethod.com

The synthesis of oxoperoxovanadium(V) complexes also provides a pathway to heteroleptic structures. Starting with ammonium metavanadate (NH₄VO₃) and hydrogen peroxide, a peroxo-vanadium intermediate is formed. Subsequent addition of two different bidentate ligands, such as 5-nitro-2-furoic acid and 2,2'-bipyridine, yields a heteroleptic complex with a distorted pentagonal-bipyramidal geometry. nih.gov These methods highlight the versatility of vanadium coordination chemistry, allowing for the creation of complexes with tailored structures by carefully selecting the starting materials and reaction conditions.

Table 2: Research Findings on Heteroleptic Oxovanadium Complexes This table is interactive. You can sort and filter the data.

| Vanadium Precursor | Ligand 1 (Type) | Ligand 2 (Type) | Resulting Complex Type | Solvent | Reference |

|---|---|---|---|---|---|

| [VIVO(acac)₂] | Schiff Base (Tridentate) | 8-Hydroxyquinoline derivative (Bidentate) | Heteroleptic Oxidovanadium(V) | THF | nih.gov |

| [VIVO(acac)₂] | Arginine-salicylaldehyde Schiff base | Quinoline-8-ol | Heteroleptic Oxovanadium(V) | Methanol | chemmethod.com |

| NH₄VO₃ / H₂O₂ | 5-nitro-2-furoic acid | 2,2'-bipyridine | Heteroleptic Oxoperoxovanadium(V) | Water/Methanol | nih.gov |

| NH₄VO₃ / H₂O₂ | Oxine | 2,2'-bipyridine | Heteroleptic Oxoperoxovanadium(V) | Water/Methanol | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography stands as a definitive technique for the atomic-level structural analysis of crystalline materials, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. acs.org

The determination of the molecular structure of oxobis(picolinato)vanadium(IV) necessitates the growth of high-quality single crystals suitable for diffraction experiments. A common method for obtaining such crystals is the slow evaporation of a solvent from a solution of the synthesized complex. researchgate.net

The experimental setup involves mounting a single crystal on a goniometer head, which is then placed in an X-ray diffractometer. core.ac.uk Data collection is typically performed at low temperatures, such as -120 °C, to minimize the thermal vibrations of the atoms and obtain a more precise structure. researchgate.net A monochromatic X-ray beam, commonly generated from a Molybdenum (Mo Kα) source, is directed at the crystal. nih.gov As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern that is recorded by a detector. core.ac.uknih.gov

Once the diffraction data is collected, the raw intensities are processed and corrected for various factors like Lorentz and polarization effects. The fundamental challenge is then to solve the "phase problem" to convert the diffraction intensities into an electron density map. Initial structural models are often generated using computational methods such as the Patterson method or, more commonly, direct methods. capes.gov.bracs.org These methods provide an initial hypothesis of the atomic positions within the crystal's unit cell.

This initial model is then refined using a full-matrix least-squares procedure. capes.gov.bracs.org This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the experimentally observed structure factors (F_o_) and the calculated structure factors (F_c_) based on the model. The quality of the final refined structure is assessed by parameters like the R-factor (or R-work) and the goodness-of-fit.

Spectroscopic analysis and studies of related compounds suggest that this compound(IV) typically adopts a distorted square pyramidal geometry. capes.gov.brresearchgate.net In this arrangement, the vanadium(IV) center is coordinated to five atoms. The apical position is occupied by the strongly bonded oxo ligand (V=O). The base of the pyramid is formed by the two picolinate (B1231196) ligands, which act as bidentate chelators. Each picolinate ligand coordinates to the vanadium atom through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. researchgate.net The vanadium atom is typically displaced from the basal plane defined by the four donor atoms (N₂, O₂) towards the apical oxo ligand. researchgate.net

| Parameter | Description | Typical Value |

|---|---|---|

| Coordination Number | Number of atoms directly bonded to the Vanadium center | 5 |

| Geometry | Arrangement of donor atoms around the Vanadium center | Distorted Square Pyramidal |

| V=O Bond Length | Distance between Vanadium and the apical oxo ligand | ~1.6 Å |

| V-O (picolinate) Bond Length | Distance between Vanadium and the carboxylate oxygen | ~1.9-2.0 Å |

| V-N (picolinate) Bond Length | Distance between Vanadium and the pyridine nitrogen | ~2.0-2.1 Å |

Crystallographic Refinement Procedures (e.g., direct methods, Patterson method, full-matrix least-squares)

Solution-Phase Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the local magnetic environments of atomic nuclei, such as protons (¹H). tsijournals.com In a ¹H NMR spectrum, chemically non-equivalent protons in a molecule produce distinct signals, and the position of these signals (chemical shift, δ) provides information about the electronic environment of the protons. acs.org

However, obtaining a well-resolved ¹H NMR spectrum for this compound(IV) is generally not feasible. nih.gov The Vanadium(IV) center has a d¹ electronic configuration, making the complex paramagnetic. This unpaired electron creates a strong local magnetic field that interacts with the nuclei of the picolinate ligands. This interaction leads to very rapid nuclear relaxation, which causes extreme broadening of the NMR signals. core.ac.uknih.gov Consequently, the proton signals of the picolinate ligands are often broadened to the point of being indistinguishable from the baseline noise, precluding detailed analysis of the ligand's proton environments in solution by this method.

| Proton Environment | Expected Chemical Shift Range (ppm) | Observed Signal |

|---|---|---|

| Pyridine Ring Protons | 7.0 - 9.0 | Signals are typically unobservable or severely broadened due to the paramagnetic V(IV) center. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

51V NMR for Vanadium Speciation and Solution Equilibria

51V Nuclear Magnetic Resonance (NMR) spectroscopy serves as a highly sensitive tool for probing the electronic and structural environment of vanadium complexes in solution. researchgate.net The large chemical shift range of the 51V nucleus (I = 7/2) makes it an excellent probe for identifying different vanadium species and studying their equilibria. researchgate.netnih.gov For diamagnetic vanadium(V) species, which can arise from the oxidation of [VIVO(pic)2], 51V NMR provides direct insight into the coordination sphere. acs.org

Research has shown that the 51V chemical shifts (δ) are highly dependent on the nature of the ligands coordinated to the vanadium center. acs.org For instance, stoichiometric addition of ligands like hydroxylamines to related dioxidovanadium(V) picolinate complexes can cause changes in the 51V NMR spectra by as much as 100 ppm, indicating the formation of new seven-coordinate species. acs.org The chemical shifts are consistent with the electron-donating or electron-withdrawing properties of the substituents on the picolinate ligand. acs.org This sensitivity allows for detailed studies of ligand exchange reactions and the stability of the complex under various conditions. acs.orgacs.org

The analysis of vanadium complexes with picolinate-type ligands using 51V NMR helps in understanding the complex's stability and the changes associated with the ligand environment, providing a foundation for investigating interactions with larger macromolecules. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Vanadium(IV) Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species like this compound(IV), which has a d1 electron configuration (S=1/2). udel.edu The high natural abundance of the 51V isotope (99.75%) with a nuclear spin of I=7/2 results in characteristic EPR spectra consisting of eight hyperfine lines. udel.eduosti.gov

For [VIVO(pic)2] in frozen solutions, the EPR spectra are typically axial due to the strong V=O bond, which defines the principal axis of symmetry. udel.edu The spectra are characterized by spin Hamiltonian parameters, including the g-tensor (g∥ and g⊥) and the hyperfine coupling tensor (A∥ and A⊥). researchgate.net These parameters provide detailed information about the coordination environment of the vanadium(IV) ion. udel.eduacs.org For example, the magnitude of the A∥ value is particularly sensitive to the nature of the equatorial ligands.

EPR is instrumental in studying the interaction of [VIVO(pic)2] with biomolecules. Upon interaction with proteins like RNase A, EPR data can identify the types of amino acid residues involved in binding, such as carboxylate groups from aspartate or glutamate (B1630785) and imidazole (B134444) nitrogen from histidine. researchgate.netrcsb.org

| Complex/System | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | A⊥ (x 10⁻⁴ cm⁻¹) | Medium | Reference(s) |

| [VIVO(pic)2] | 1.947 | 1.981 | 170.8 | 62.5 | DMSO/H₂O | udel.edu |

| [VIVO(pic)2] + AT1 | 1.950 | 1.984 | 167.3 | 60.0 | H₂O | nih.gov |

| [VIVO(pic)2] + AT2 | 1.954 | 1.982 | 162.2 | 57.0 | H₂O | nih.gov |

| [VIVO(pic)2] + RNase A (acidic pH) | - | - | - | - | H₂O | researchgate.netrcsb.org |

| [VIVO(pic)2] + RNase A (phys. pH) | - | - | - | - | H₂O | researchgate.netrcsb.org |

Table 1: Representative EPR Spin Hamiltonian Parameters for [VIVO(pic)2] and its adducts with Angiotensin I (AT1) and Angiotensin II (AT2). The interaction with RNase A was confirmed by EPR, which identified carboxylate and histidine binding at acidic and physiological pH, respectively, though specific parameters were not listed in the snippets.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the bonding within the [VIVO(pic)2] molecule. A key diagnostic feature in the IR spectra of oxovanadium(IV) complexes is the strong absorption band corresponding to the V=O stretching vibration (ν(V=O)), which typically appears in the 900-1005 cm⁻¹ range. bibliomed.org

The coordination of the picolinate ligand is elucidated by examining the vibrational modes of its carboxylate group. The antisymmetric (νasym(COO⁻)) and symmetric (νsym(COO⁻)) stretching vibrations are particularly informative. rsc.orgrsc.org The difference between these two frequencies (Δν = νasym - νsym) is a useful parameter for determining the coordination mode of the carboxylate group. rsc.orgnih.gov A Δν value greater than 200 cm⁻¹ is indicative of a monodentate coordination of the carboxylate group, which is observed in related picolinate complexes. rsc.orgrsc.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance | Reference(s) |

| ν(V=O) | 900 - 1005 | Confirms the presence of the vanadyl (V=O) unit. | bibliomed.org |

| νasym(COO⁻) | 1666 - 1598 | Antisymmetric stretch of the coordinated carboxylate group. | rsc.orgrsc.org |

| νsym(COO⁻) | 1392 - 1300 | Symmetric stretch of the coordinated carboxylate group. | rsc.orgrsc.org |

| Δν (νasym - νsym) | > 200 | Indicates monodentate coordination of the carboxylate ligand. | rsc.orgrsc.org |

Table 2: Characteristic Infrared (IR) Vibrational Frequencies for Vanadium Picolinate-type Complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Stability Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the [VIVO(pic)2] complex, which are sensitive to its coordination geometry and environment. For V(IV) complexes, which are typically five- or six-coordinate with a square-pyramidal or distorted octahedral geometry, the spectra are characterized by d-d transitions. bibliomed.org These transitions, though often weak, can be observed in the visible region (e.g., 550-800 nm) and provide evidence for the specific geometry. researchgate.net The interaction of [VIVO(pic)2] with proteins like RNase A has been substantiated using UV-Vis spectroscopy, complementing other techniques to confirm binding. researchgate.netrcsb.org This method is also valuable for assessing the stability of the complex in solution over time and under different pH conditions by monitoring changes in the absorption bands.

Mass Spectrometry for Molecular Identification and Solution Studies

Mass spectrometry is a fundamental tool for the molecular identification of [VIVO(pic)2] and for probing its complex behavior in solution, particularly its interactions with biological molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally useful soft-ionization technique for studying labile, non-volatile coordination complexes like [VIVO(pic)2] directly from solution. acs.org It allows for the analysis of species at low, physiologically relevant concentrations (μM range). acs.orgnih.gov

In ESI-MS studies, [VIVO(pic)2] can be detected in various forms. In negative-ion mode, species such as [VIVO(pic)2(OH)]⁻ and its partially oxidized VV counterpart, [VVO2(pic)2]⁻, have been observed. acs.org The detection of the V(V) species can be attributed to oxidation either in the solution or within the ESI source. acs.org ESI-MS is crucial for confirming the formation of the complex and studying its speciation in different solvents and pH environments. nih.govunica.it

Application in Biotransformation Research

The application of ESI-MS, particularly tandem mass spectrometry (ESI-MS/MS), has been pivotal in biotransformation research involving [VIVO(pic)2]. nih.gov This technique enables the investigation of molecular interactions between the vanadium complex and model peptides or proteins. nih.govacs.org

Studies have shown that [VIVO(pic)2] can form adducts with peptides such as angiotensin I and angiotensin II. nih.gov ESI-MS can determine the stoichiometry of these adducts, revealing the formation of species like [Peptide + VO(pic)]⁺ and [Peptide + VO(pic)₂]. nih.govacs.org The specific adducts formed depend on the peptide and the stability of the vanadium complex. nih.govnih.gov

Furthermore, ESI-MS/MS experiments, using techniques like higher-energy collisional dissociation (HCD), can probe the stability of these metal-peptide adducts. nih.govacs.org The preservation of vanadium-peptide bonds during fragmentation allows for the detailed analysis of the fragment ions, which in turn helps to identify the specific amino acid residues that serve as binding sites for the vanadium moiety. researchgate.netnih.gov These insights are fundamental to understanding the biotransformation pathways and the molecular mechanisms underlying the biological activity of [VIVO(pic)2].

Complementary Analytical Techniques

In addition to advanced spectroscopic methodologies, a suite of complementary analytical techniques is essential for the comprehensive characterization of this compound(IV). These methods provide fundamental data on the elemental composition and purity of the compound, corroborating the structural information obtained from spectroscopic analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound like this compound(IV). This destructive method determines the mass percentages of the constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. This comparison is critical for confirming the purity and stoichiometry of the complex.

The synthesis of this compound(IV), often formulated as [VO(pic)₂], and its hydrated form [VO(pic)₂·H₂O], necessitates rigorous confirmation of its elemental composition. acs.orgcapes.gov.br For instance, the reaction of vanadyl sulfate (B86663) with picolinic acid derivatives yields complexes that are characterized through various means, including elemental analysis. acs.orgnih.gov This analytical technique provides quantitative evidence that the intended ligands have coordinated to the vanadium center in the correct ratio.

Detailed research findings from studies on related vanadium complexes underscore the importance of elemental analysis. For many organometallic compounds, an agreement between the calculated and experimentally found percentages to within ±0.4% is considered acceptable for establishing analytical purity. nih.gov While spectroscopic methods like IR and EPR provide information about the coordination environment, and X-ray crystallography can reveal the precise atomic arrangement in a crystal, elemental analysis offers fundamental proof of the bulk sample's composition. acs.orgresearchgate.net The synthesis and characterization of various oxovanadium(IV) complexes with ligands similar to picolinate, such as those derived from maltol (B134687) or glycine, consistently rely on elemental analysis to confirm the successful formation of the desired product. researchgate.neteujournal.org

Below is a data table illustrating the calculated elemental composition for this compound(IV) monohydrate, [VO(C₆H₄NO₂)₂·H₂O]. The "Calculated (%)" values are derived from the molecular formula (C₁₂H₁₀N₂O₆V), which has a molecular weight of 349.16 g/mol . Experimental "Found (%)" values from literature are typically reported to be in close agreement with these calculated percentages, confirming the identity and purity of the synthesized compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Compound | Mass in Compound (g) | Calculated (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 41.29 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 2.89 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 8.03 |

| Oxygen | O | 16.00 | 6 | 96.00 | 27.50 |

| Vanadium | V | 50.94 | 1 | 50.94 | 14.59 |

| Total | 329.18 | 94.30 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Approaches

Quantum chemical methods are fundamental to understanding the behavior of oxobis(picolinato)vanadium at an electronic level. These approaches allow for the detailed calculation of molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and optimizing the geometry of this compound and similar vanadyl complexes. dergipark.org.traps.orgresearchgate.netnih.gov DFT calculations are used to predict the three-dimensional arrangement of atoms and to understand the distribution of electrons within the molecule. aps.orgresearchgate.net For instance, DFT studies have been employed to optimize the electronic structures of various oxovanadium(IV) complexes, revealing that the vanadium(IV) center typically adopts a distorted square pyramidal geometry. dergipark.org.tr These calculations are crucial for understanding the stability and reactivity of the complex. aps.orgresearchgate.net The geometric parameters obtained from DFT calculations can be compared with experimental data, such as those from X-ray crystallography, to validate the theoretical model. researchgate.net

Application of Hybrid Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For this compound and related systems, various combinations have been utilized to achieve reliable results.

Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are commonly employed. The B3LYP functional, a popular hybrid functional, has been shown to provide accurate geometries for first-row transition metal complexes, including those of vanadium. unica.itresearchgate.net Other functionals like PBE0 have also been used. acs.orgaps.org

The choice of basis set, which describes the atomic orbitals, is also critical. Studies have used a range of basis sets, from the minimal STO-3G to more extensive ones like 6-31G, 6-311G, LANL2DZ, and the correlation-consistent basis set aug-cc-pVDZ. nih.govresearchgate.netosti.govresearchgate.net The selection often involves a stepwise optimization protocol, starting with smaller basis sets for initial calculations and progressing to larger, more computationally expensive ones for refinement. nih.govresearchgate.net For example, a study on a related bis(maltolato)oxovanadium(IV) complex used a stepwise optimization with STO-3G, 3-21G, 3-21G, and 6-31G basis sets, followed by higher-level calculations with B3LYP/6-311G* for determining relative stabilities. nih.govresearchgate.net

Table 1: Examples of Functionals and Basis Sets Used in DFT Studies of Vanadium Complexes

| Functional | Basis Set(s) | System Studied | Reference |

| B3LYP | STO-3G, 3-21G, 3-21G, 6-31G, 6-311G | Bis(maltolato)oxovanadium(IV) | nih.govresearchgate.net |

| B3LYP | LANL2DZ | Oxovanadium(IV) complexes with Schiff base ligands | dergipark.org.tr |

| B3LYP | aug-cc-pVDZ | Oxovanadium(IV) complexation with formamidoximate | osti.gov |

| PBE0 | Def2-TZVP (for V), 6-31+G(d) (for other elements) | VIVO2+–N,N,N-Amidate Compounds | acs.org |

Analysis of Singly Occupied Molecular Orbitals (SOMOs)

As an oxovanadium(IV) complex, this compound is a radical species with one unpaired electron. This electron resides in the Singly Occupied Molecular Orbital (SOMO). The analysis of the SOMO is crucial for understanding the complex's electronic properties and reactivity. osti.govrsc.org

In vanadyl complexes, the SOMO is typically a non-bonding d-orbital of the vanadium atom, specifically the dxy orbital, oriented to minimize repulsion with the ligand donor atoms. osti.govcore.ac.uk The nature of the SOMO, along with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates the electronic transitions and magnetic properties of the complex. researchgate.net The energy and composition of the SOMO can be influenced by distortions in the coordination geometry, which in turn affects the electron paramagnetic resonance (EPR) parameters of the complex. acs.org Natural Bond Orbital (NBO) analysis is a computational technique used to elucidate these interactions, including the composition of the SOMO. core.ac.ukrsc.org In some radical systems, a peculiar phenomenon known as SOMO-HOMO inversion can occur, where the SOMO lies at a lower energy level than the HOMO, although this is not typically observed in simple vanadyl complexes. nih.gov

Extended Hückel Theory (EHT) for Energy Prediction

The Extended Hückel Theory (EHT) is a semi-empirical quantum mechanical method that is simpler and computationally less demanding than DFT. wikipedia.org Proposed by Roald Hoffmann, EHT provides a qualitative understanding of molecular orbitals and their energies. wikipedia.org While not as quantitatively accurate as DFT, it can be useful for predicting trends in orbital energies and for providing a basic picture of electronic structure. nih.gov The method calculates molecular orbital energies in terms of two parameters: α, the energy of an electron in a specific atomic orbital (e.g., a 2p orbital), and β, the resonance integral which represents the interaction energy between two atomic orbitals. wikipedia.org EHT has been used to gain insights into the electronic properties of various molecules and can be applied to predict the energy levels in complexes like this compound.

Molecular Modeling and Simulation

Complementing quantum mechanical calculations, molecular modeling and simulation techniques offer a way to study the dynamics and bulk properties of systems containing this compound.

Molecular Mechanics (MM) and Force Field Development for Vanadium-Oxo Systems

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. wustl.edu Unlike quantum mechanics, MM does not consider electrons explicitly but rather treats atoms as spheres and bonds as springs. wustl.edu The energy of a system is calculated using a force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. wustl.educsulb.edu

A significant challenge in simulating vanadium complexes is the development of accurate force fields, as standard force fields are often not parameterized for transition metals. uq.edu.auescholarship.org The process involves creating parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) that are specific to the vanadium center and its coordination environment. researchgate.net These parameters are often derived from quantum mechanical calculations (like DFT) or experimental data. researchgate.netcsulb.edu For example, DFT calculations can provide equilibrium bond lengths and angles, while vibrational frequencies can be used to determine force constants. escholarship.org The Tripos force field has been adapted and applied to predict the geometries of bis(maltolato)oxovanadium(IV) and related complexes with success. researchgate.net The development of reliable force fields is crucial for performing molecular dynamics (MD) simulations to study the behavior of these complexes in biological environments, such as their interaction with proteins. researchgate.net

Conformational Space Exploration of Coordination Complexes

The geometry of vanadium complexes is a critical determinant of their chemical and biological activity. Vanadium can adopt various coordination numbers and geometries depending on its oxidation state and the nature of the coordinating ligands. mdpi.com For instance, oxovanadium(IV) complexes often exhibit a square pyramidal geometry, while vanadium(V) complexes can range from tetrahedral to octahedral and pentagonal-bipyramidal. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are employed to explore the conformational space of these complexes. DFT calculations can predict the most stable isomers and provide detailed structural information. acs.orgnih.gov For bis-chelated vanadium species, identifying the most stable isomer is a crucial step in computational studies. acs.org The coordination environment can significantly influence the complex's properties. For example, in a study of a series of oxovanadium(IV) complexes, EPR measurements revealed that the trans coordination geometry of [VO(acac)2] leads to markedly different electronic relaxation times compared to other complexes with different geometries. rsc.org

The conformational flexibility of ligands and the resulting complex geometries are essential for understanding their reactivity. The steric requirements of the ligands and the coordination geometry of the vanadium centers can influence the conformations of the entire complex, as seen in µ-oxo divanadium(V) compounds. researchgate.net

In Silico Protein-Ligand Docking for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. univr.it This method is instrumental in medicinal chemistry for predicting how a small molecule, such as a vanadium complex, might interact with a biological target like a protein. The process involves generating various possible orientations (poses) of the ligand within the protein's binding site and then using a scoring function to evaluate the strength of the interaction. univr.itmdpi.com

Several studies have utilized molecular docking to investigate the potential biological activity of vanadium complexes. ias.ac.inmdpi.comacs.org For instance, docking studies on vanadium(III) hydroxamates against Klebsiella pneumoniae modA protein showed that the complexes had higher binding free energies than the free ligands, indicating efficient binding. ias.ac.in Similarly, the interaction of synthesized vanadium complexes with DNA gyrase has been evaluated using docking calculations. mdpi.comacs.org

The accuracy of docking predictions can be enhanced by combining them with other computational methods like Molecular Dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM). mdpi.commdpi.comnih.gov These approaches provide a more dynamic and refined picture of the protein-ligand interactions. For example, QM/MM studies have been used to investigate the binding of oxovanadium insulin-mimetic complexes to phosphatase enzymes, providing insights into the structural and electronic properties of the bound complexes. mdpi.comnih.gov

It is important to note that standard docking programs may require parameterization for heavy metals like vanadium to ensure accurate calculations. nih.gov

Table 1: Examples of In Silico Docking Studies of Vanadium Complexes

| Vanadium Complex Type | Protein Target | Computational Method(s) | Key Finding |

| Vanadium(III) hydroxamates | Klebsiella pneumoniae modA protein | Molecular Docking | Complexes showed higher binding free energies than free ligands. ias.ac.in |

| Oxidovanadium(IV)-based imidazole (B134444) drug complexes | DNA | Molecular Docking, DFT | Good correlation between docking results and experimental cytotoxicity. mdpi.com |

| Oxovanadium(IV) mixed ligand complexes | DNA gyrase | Molecular Docking | Complexes showed potential to bind to DNA gyrase. mdpi.com |

| Oxovanadium insulin-mimetic complexes | PTEN and PTP1B phosphatases | Docking, DFT, QM/MM | Provided insights into polar interactions in the protein environments. mdpi.comnih.gov |

Computational Studies of Reaction Mechanisms and Pathways

Theoretical calculations are invaluable for elucidating the intricate mechanisms of chemical reactions involving vanadium complexes. By modeling reaction pathways, identifying transition states, and calculating activation energies, computational studies provide a deeper understanding of reactivity.

Investigation of Oxidation Mechanisms by Peroxovanadium Complexes

Peroxovanadium complexes are known to be potent oxidizing agents, and computational studies have been instrumental in understanding their reaction mechanisms. rsc.orgtorvergata.itresearchgate.net These complexes are key active species in various catalytic oxidation reactions. researchgate.net Theoretical calculations have supported proposed reaction pathways for the oxidation of a range of substrates, including hydrocarbons, alcohols, and sulfides. rsc.orgresearchgate.net

For example, in the vanadium-catalyzed bromination of organic substrates, computational studies have helped to elucidate a three-step mechanism involving the formation of a side-on peroxo species, oxidation of bromide to HOBr, and subsequent bromination of the substrate, with the O-O bond breaking identified as the rate-determining step. rsc.org DFT calculations have also been used to understand the mechanism of stereoselective epoxidation of allylic alcohols by peroxovanadium complexes. rsc.org

The reactivity of peroxovanadium species is often electrophilic, meaning they preferentially react with electron-rich functional groups. torvergata.itresearchgate.net However, radical mechanisms have also been observed, particularly in the oxidation of alkanes and aromatics. torvergata.itresearchgate.net

Modeling of Ligand Substitution Kinetics and Mechanisms

Ligand substitution reactions are fundamental to the chemistry of coordination compounds. Computational modeling can provide insights into the kinetics and mechanisms of these processes. Studies on vanadium(III) β-diketonate complexes have revealed mechanisms involving dangling ligand intermediates, with the reactions being catalyzed by acids and inhibited by bases. cdnsciencepub.com

The kinetics of ligand substitution in bisperoxovanadium(V) complexes have also been investigated, revealing different mechanisms depending on the entering ligand. nih.gov For instance, substitution with picolinic acid proceeds through a mixed-ligand monoperoxo vanadium intermediate, while reactions with dipicolinic acid involve solvolysis as the initial step. nih.gov The nature of the ancillary ligand has been shown to play a significant role in the rate of these substitution reactions. nih.gov

In some cases, ligand exchange reactions can lead to the formation of more stable complexes, as observed in the reaction of a phenolic quinolyl hydrazone with oxidovanadium(IV) in the presence of competing ligands like 1,10-phenanthroline (B135089) or 8-hydroxyquinoline (B1678124). nih.gov

Simulation of Transient Species and Reaction Intermediates

Computational simulations are crucial for identifying and characterizing transient species and reaction intermediates that are often too short-lived to be observed experimentally. In the context of vanadium chemistry, this includes modeling the formation and behavior of various vanadium species in different oxidation states and coordination environments during a reaction. comsol.jpresearchgate.netcomsol.comiitg.ac.in

For instance, in vanadium redox flow batteries, transient models have been developed to predict species crossover and the associated capacity loss during operation. researchgate.net These models account for the transport of vanadium ions across the membrane and the side reactions that occur. researchgate.net

The formation of peroxovanadium species as intermediates is a key step in many oxidation reactions catalyzed by vanadium. torvergata.itresearchgate.net Theoretical calculations have provided support for the formation of these high-valent peroxo vanadium species as the reactive oxidants. researchgate.net Similarly, in the catalytic cycle of vanadium-dependent haloperoxidases, the formation of a peroxovanadium species in the active site is a fundamental step. torvergata.it

Comparative Analysis of Computational Methodologies

A variety of computational methods are available to study vanadium complexes, each with its own strengths and limitations. The choice of method depends on the specific research question, the size of the system, and the desired level of accuracy.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of vanadium complexes. mdpi.comresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for optimizing geometries, calculating electronic properties, and investigating reaction mechanisms. acs.orgnih.govcapes.gov.br Different DFT functionals, such as B3LYP and BPW91, may be employed, and the choice can influence the results. mdpi.comresearchgate.net For open-shell systems like many vanadium complexes, the choice of functional is particularly critical. researchgate.net

Molecular Mechanics (MM) offers a faster, classical-mechanical approach. A force field for vanadium-oxo complexes has been developed, allowing for the modeling of larger systems with reasonable accuracy, especially for predicting geometries. capes.gov.br MM methods are particularly useful for conformational analysis and for the initial stages of protein-ligand docking. univr.itcapes.gov.br

Semiempirical Quantum Mechanical Methods provide a compromise between the rigor of ab initio methods and the speed of molecular mechanics. capes.gov.br These methods can be effective for analyzing steric and electronic energy differences between isomers. capes.gov.br

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that treats a small, reactive part of a large system (e.g., the vanadium complex and the active site of an enzyme) with a high-level quantum mechanical method, while the rest of the system (the protein and solvent) is treated with a more computationally efficient molecular mechanics force field. mdpi.comnih.govacs.org This allows for the study of enzymatic reactions and protein-ligand interactions with a high degree of accuracy. acs.org

Table 2: Comparison of Computational Methodologies for Vanadium Complexes

| Method | Strengths | Limitations | Typical Applications |

| Density Functional Theory (DFT) | Good balance of accuracy and cost; suitable for electronic structure calculations. mdpi.comresearchgate.net | Can be computationally expensive for very large systems; results can be functional-dependent. researchgate.net | Geometry optimization, electronic property calculation, reaction mechanism investigation. acs.orgnih.govcapes.gov.br |

| Molecular Mechanics (MM) | Computationally very fast; good for large systems. capes.gov.br | Less accurate for electronic properties; requires a well-parameterized force field. capes.gov.br | Conformational analysis, initial stages of protein-ligand docking. univr.itcapes.gov.br |

| Semiempirical Methods | Faster than DFT; can handle larger systems than ab initio methods. capes.gov.br | Less accurate than DFT and other ab initio methods. | Analysis of steric and electronic energy differences between isomers. capes.gov.br |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Allows for high-accuracy study of a reactive site within a large biological system. acs.org | Complex to set up; computationally demanding. | Enzymatic reactions, detailed protein-ligand interaction studies. mdpi.comnih.govacs.org |

The combination of different computational techniques often provides the most comprehensive understanding of the system under investigation. For example, docking can be used for initial screening, followed by more rigorous MD and QM/MM calculations for the most promising candidates. mdpi.commdpi.comnih.gov

Comparison of Quantum and Classical Methods in Vanadium Complex Modeling

The modeling of vanadium complexes can be approached using a spectrum of computational methods, ranging from highly accurate but computationally demanding quantum mechanics (QM) to more efficient but approximate classical mechanics (molecular mechanics, MM).

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, explicitly model the electronic structure of a complex. udel.edunih.gov DFT has been successfully used to investigate the structural and electronic properties of vanadium complexes, providing insights into the influence of the chemical environment and protonation state on the structure and stability of the metal cofactor. udel.edunih.gov For instance, high-level QM methods can predict bond lengths and analyze the nature of chemical bonds, such as the V=O bond. acs.org However, the computational cost of these methods can be substantial, particularly for large molecular systems. Furthermore, accurate modeling of certain electronic effects, like the trans influence in vanadium-oxo complexes, can be challenging even for high-level quantum methods. acs.org

Classical methods, or molecular mechanics (MM), use a force field approach, which treats atoms as balls and bonds as springs. This method is computationally much less expensive than QM, allowing for the simulation of larger systems over longer timescales. capes.gov.br A force field for vanadium-oxo complexes has been developed and tested for a variety of compounds with coordination numbers of 5 or 6 and vanadium oxidation states of +4 or +5. acs.orgcapes.gov.br These classical methods can achieve good modeling results for vanadium coordination chemistry in a fraction of the time and with fewer computational resources compared to QM methods. acs.orgcapes.gov.br However, a major challenge in extending MM force fields to transition metals is the development of accurate parameters, especially vibrational parameters, due to limited experimental data. acs.org Quantum calculations can be a viable source for deriving these necessary parameters for force field construction. acs.org

Studies comparing these approaches for vanadium-oxo complexes have shown that the predictive ability is generally good, particularly for structural motifs like L₄V⁴⁺O (where L represents a ligand). acs.orgcapes.gov.br While QM methods provide detailed electronic information, MM and semiempirical QM methods offer a balance of reasonable accuracy and computational efficiency for structural predictions and analysis of steric and electronic energy differences between isomers. acs.orgcapes.gov.br

| Method Type | Strengths | Limitations | Typical Application in Vanadium Chemistry |

| Quantum Mechanics (QM) | High accuracy, provides detailed electronic structure information, can model bond breaking/formation. | Computationally expensive, can be challenging for large systems, accuracy depends on the chosen functional and basis set. acs.org | Investigating electronic properties, reaction mechanisms, and interpreting spectroscopic data of vanadium complexes. udel.edunih.gov |

| Classical Mechanics (MM) | Computationally efficient, suitable for large systems (e.g., proteins) and long simulations (e.g., molecular dynamics). capes.gov.br | Does not describe electronic effects, relies on pre-defined parameters (force fields), cannot model reactions. | Conformational searches, studying large biomolecular systems containing a vanadium complex. acs.org |

| Semiempirical QM | Faster than ab initio QM, includes some electronic effects. | Less accurate than high-level QM, relies on parameterization. | Analysis of steric and electronic energy differences between isomers. acs.orgcapes.gov.br |

A direct comparison of calculated and experimental bond lengths for a hydrated vanadium-oxo complex illustrates the performance of these methods. For the [V⁴⁺O(OH₂)₅]²⁺ complex, MM calculations predicted a V=O bond length of 1.61 Å, which is close to the experimental crystal structure value of 1.59 Å. acs.org However, the same MM force field was less accurate for the V-O bond trans to the oxo group, predicting 2.05 Å compared to the experimental value of 2.21 Å. acs.org This discrepancy highlights a known difficulty in accurately modeling the trans influence with general force fields. acs.org

Utility of Integrating Quantum and Molecular Mechanics Calculations

The integration of quantum mechanics and molecular mechanics (QM/MM) has emerged as a powerful strategy that leverages the strengths of both approaches. In QM/MM calculations, the chemically active part of a system, such as the vanadium coordination sphere, is treated with a high-level QM method, while the remainder of the system, like a protein scaffold or solvent environment, is described by a more efficient MM force field. rsc.orgnih.gov

This hybrid approach is particularly useful for studying large coordination complexes and metalloenzymes where the protein environment plays a crucial role in the function of the metal center. acs.orgskemman.is For example, QM/MM calculations have been instrumental in studying complex biological systems like vanadium nitrogenase. rsc.orgskemman.is These studies allow for the characterization of the active site's resting state, including its charge, protonation state, and electronic structure, all within the context of the surrounding protein environment. skemman.is In one study, QM/MM calculations on a vanadium nitrogenase crystal structure revealed the identity of a key bridging ligand in the enzyme's iron-vanadium cofactor (FeVco) as a hydroxo group, likely derived from a water molecule. rsc.org

The synergy between QM and MM is also evident in the development of force fields for classical simulations. DFT calculations can be used to obtain a minimum energy structure for a vanadium complex, which then serves as a reference for parameterizing a new, specific force field for use in classical molecular dynamics simulations. chemrxiv.org This process was successfully used to develop AMBER force field parameters for the [VO(oda)(phen)] complex, with the resulting simulations validated against experimental data and the original QM reference. chemrxiv.org

For this compound specifically, computational studies have been employed to understand its interaction with biological macromolecules. The binding of the V(IV)O-picolinato complex to Ribonuclease A (RNase A) was investigated using computational methods, which helped confirm that the glutamate (B1630785) residue Glu111 is the most favorable binding site. rcsb.org These calculations showed that the complex establishes an extensive network of hydrogen bonds and van der Waals interactions with the protein. rcsb.org Such detailed insights into the binding mode are crucial for understanding the compound's biological activity and would be difficult to obtain using purely experimental or classical simulation methods alone. The combination of QM and MM methods provides an effective and efficient toolkit for analyzing such complex systems. acs.orgcapes.gov.br

Mechanistic Research in Biological Systems in Vitro and Pre Clinical Models

Molecular Interactions with Biomolecules

The biological activity of any metallodrug is intrinsically linked to its interactions with the biomolecular machinery of the cell. For oxobis(picolinato)vanadium, these interactions are complex and varied, involving proteins, nucleic acids, and smaller peptides.

Ligand Binding with Proteins (e.g., lysozyme (B549824), transferrin)

The transport and bioavailability of vanadium compounds are heavily influenced by their binding to serum proteins. Transferrin, a key iron-transporting protein, has been identified as a significant binding partner for vanadium species. Studies on vanadyl-picolinate complexes have shown that they can interact with transferrin. iitr.ac.in The binding of oxovanadium(IV) to human serum apo-transferrin can involve the iron-binding sites of the protein. nih.gov This interaction is crucial as the formation of a ternary complex involving the vanadium compound, transferrin, and other serum constituents like citrate (B86180) or phosphate (B84403) can influence its stability and transport in the bloodstream.

While specific studies focusing solely on the binding of this compound with lysozyme are not extensively detailed in the reviewed literature, broader research into oxidovanadium drugs has utilized lysozyme as a model protein to understand binding sites and chiral specificity. acs.org Theoretical calculations have been employed to elucidate the binding interactions of various oxidovanadium complexes with lysozyme, providing insights into the potential binding modes. acs.org The interaction of vanadium compounds with proteins like lysozyme is an active area of research, with studies exploring the formation of adducts and the resulting structural changes. dntb.gov.ua

Interactions with DNA and Other Nucleic Acids (e.g., DNA/RNA polymerases)

The interaction of vanadium complexes with DNA is a critical aspect of their potential biological effects. Research has indicated that vanadium compounds can interact with DNA, and in some cases, induce cleavage. acs.orgresearchgate.net The study of these interactions is important for understanding the potential genotoxic or therapeutic effects of these compounds. researchgate.net While the direct interaction of this compound with DNA has been noted, the specific modulatory effects on enzymes like DNA and RNA polymerases are less clearly defined in the available literature. However, the broader field of vanadium biochemistry suggests that these enzymes could be potential targets. The inhibition of RNA polymerase by various factors is a known regulatory mechanism in transcription, and the potential for metal complexes to interfere with this process is an area of ongoing investigation. nih.govoncotarget.com

Complexation with Peptides and Amino Acids

This compound and related vanadium complexes readily form complexes with peptides and amino acids. unica.it These interactions are significant as they can influence the speciation of the vanadium compound in biological fluids and its subsequent biological activity. The coordination of vanadium with amino acids often occurs through the amino and carboxylate groups, forming stable bidentate or tridentate complexes. mdpi.commdpi.com Studies have shown that amino acids can act as bidentate ligands, coordinating with the vanadyl ion through both the amino nitrogen and carboxylate oxygen. mdpi.com The formation of ternary complexes with peptides has also been observed, which can affect the stability and transport of the vanadium species. researchgate.net

Table 1: Summary of Biomolecular Interactions of this compound and Related Vanadium Complexes

| Biomolecule | Type of Interaction | Significance |

|---|---|---|

| Transferrin | Ligand binding, formation of ternary complexes | Influences transport and bioavailability in the bloodstream. iitr.ac.innih.gov |

| Lysozyme | Adduct formation (inferred from related complexes) | Serves as a model for understanding protein binding. acs.orgdntb.gov.ua |

| DNA | Interaction, potential for cleavage | Relevant to the compound's potential genotoxic or therapeutic effects. acs.orgresearchgate.net |

| Peptides | Complexation | Affects speciation and biological activity. unica.itresearchgate.net |

| Amino Acids | Coordination (bidentate/tridentate) | Forms stable complexes, influencing stability and transport. mdpi.commdpi.com |

Enzymatic Activity Modulation

A key mechanism through which vanadium compounds exert their biological effects is by modulating the activity of various enzymes. This is often attributed to the structural similarity of the vanadate (B1173111) ion to phosphate, allowing it to interact with the active sites of phosphate-metabolizing enzymes.

Inhibition of Protein Tyrosine Phosphatases (PTPases) and Alkaline Phosphatase (ALP)

A significant body of research has demonstrated that organo-vanadium compounds are potent inhibitors of protein tyrosine phosphatases (PTPases). nih.gov This inhibition is considered a primary mechanism for the insulin-mimetic effects of these compounds. nih.gov The inhibition of PTP1B, a key negative regulator of the insulin (B600854) signaling pathway, is a particularly important finding. medipol.edu.trkopri.re.kr Kinetic studies have shown that vanadium complexes can exhibit different modes of inhibition, including competitive and mixed-type inhibition. nih.govmdpi.com For instance, some oxovanadium complexes have been shown to be competitive inhibitors of PTPs. nih.gov

Vanadium compounds, including vanadate, are also known to be potent inhibitors of alkaline phosphatase (ALP). nih.govnih.gov The inhibition is often competitive, with the vanadate ion competing with the phosphate substrate for the enzyme's active site. nih.gov This inhibitory action on ALP is another example of vanadium's ability to interfere with phosphate metabolism. researchgate.net

Table 2: Inhibition of Phosphatases by Vanadium Complexes

| Enzyme | Vanadium Compound | Inhibition Type | Significance |

|---|---|---|---|

| PTP1B | Organo-vanadium compounds | Competitive/Mixed-type | Potential mechanism for insulin-mimetic effects. nih.govnih.govmedipol.edu.tr |

| Alkaline Phosphatase (ALP) | Vanadate | Competitive | Interference with phosphate metabolism. nih.govnih.gov |

Effects on Other Cellular Enzymatic Systems

The influence of this compound and related compounds extends beyond phosphatases to other key enzymatic systems. Vanadium compounds have been shown to activate or inhibit protein tyrosine kinases depending on the oxidation state of the vanadium and the specific kinase. nih.gov For example, some organo-vanadium compounds can lead to the phosphorylation and activation of protein kinase B (PKB/Akt) and glycogen (B147801) synthase kinase-3 (GSK-3), which are crucial components of the insulin signaling cascade. nih.gov

Furthermore, vanadium has been shown to interact with enzymes involved in cellular redox homeostasis, such as those in the glutathione (B108866) metabolism pathway. nih.govmdpi.com Vanadium can induce oxidative stress, leading to the oxidation of glutathione (GSH) to its disulfide form (GSSG). nih.gov Vanadate has also been reported to inhibit glyceraldehyde-3-phosphate dehydrogenase, an important enzyme in glycolysis. nih.gov These interactions highlight the multifaceted nature of vanadium's influence on cellular function, extending to metabolic regulation and signal transduction. researchgate.net

Role in Vanadium-Dependent Haloperoxidases and Biomimetic Catalysis

Vanadium-dependent haloperoxidases (VHPOs) are a class of enzymes that catalyze the oxidation of halides by hydrogen peroxide, playing a crucial role in the biosynthesis of halogenated natural products. nih.govresearchgate.net These enzymes feature a vanadate (V) active site. nih.gov Research has focused on creating synthetic, small-molecule complexes that mimic the function of these enzymes to better understand their catalytic mechanisms. researchgate.netumich.edu

This compound and structurally related compounds serve as functional models for VHPOs. iitr.ac.in The catalytic mechanism of native VHPOs involves the vanadium(V) center acting as a Lewis acid to activate hydrogen peroxide, which then facilitates the oxidation of a halide (like bromide or iodide). umich.edu Throughout this enzymatic cycle, the vanadium center typically remains in the +5 oxidation state; reduction to the V(IV) state renders the enzyme inactive. umich.edu

Synthetic models are designed to replicate this Lewis acid-promoted mechanism. umich.edu These biomimetic catalysts are instrumental in studying a variety of oxidation reactions, including sulfoxidation and the halogenation of organic substrates. researchgate.netresearchgate.net By investigating these model systems, researchers can establish plausible intermediates and transition states involved in the catalytic processes, providing key insights into the enzyme's mechanism of peroxide binding and substrate oxidation. researchgate.netiitr.ac.in

Cellular and Subcellular Mechanisms

Intracellular Fate and Reduction of Vanadium Species

When vanadium compounds like this compound are introduced into a biological system, their intracellular fate is complex and involves rapid transformation. scribd.com In the aqueous environment of cell cultures and homogenates, vanadium, whether administered in the V(V) or V(IV) state, does not remain as a simple ion. researchgate.net Instead, it quickly forms complexes with endogenous ligands such as glutathione, citrate, catecholamines, and proteins like albumin and transferrin. researchgate.net

A key process is the intracellular reduction of the vanadium species. scribd.com Vanadium(V) compounds can be reduced to the vanadium(IV) state, forming the stable vanadyl cation (VO²⁺). scribd.com This reduction is a critical step that influences the biological activity and distribution of the compound within the cell.

Influence on Cellular Signaling Pathways (e.g., ERK induction)

Organo-vanadium compounds have been identified as potent modulators of key cellular signaling pathways that are central to processes like cell growth, proliferation, and apoptosis. nih.govnih.gov For instance, certain organo-vanadium complexes have been shown to be strong activators of the Protein Kinase B (PKB/Akt) signaling pathway and can induce the phosphorylation of its downstream targets. nih.gov

This activation is often linked to the inhibition of protein tyrosine phosphatases (PTPases). nih.gov By inhibiting PTPases, vanadium compounds promote a higher level of tyrosine phosphorylation of cellular proteins, including insulin receptor substrates, which in turn activates signaling cascades. nih.gov The Extracellular signal-regulated kinase (ERK) pathway, part of the MAPK signaling system, is another critical pathway involved in cell survival that can be influenced by cellular redox status and various stimuli. nih.gov The ability of vanadium compounds to influence such phosphorylation cascades underscores their potent biological effects at the cellular level.

Modulation of Glucose Consumption and Cellular Differentiation in Cell Cultures

Vanadium compounds have demonstrated the ability to influence fundamental cellular processes such as glucose metabolism and differentiation in vitro. scribd.comresearchgate.net Their most well-known effect in this regard is their insulin-mimetic action, which includes the stimulation of glucose uptake and metabolism in cells. scribd.com

Furthermore, vanadium compounds have been reported to affect processes like cell proliferation and differentiation. researchgate.net The cellular environment, including nutrient availability, can also impact these processes. For example, high-glucose conditions have been shown to promote the differentiation of oligodendrocyte precursor cells in culture, alongside increasing glucose uptake and lactate (B86563) release. nih.gov The interplay between the effects of vanadium compounds and the cellular metabolic state is a key area of investigation.

Redox Processes in Biological Environments

Interconversion between Vanadium Oxidation States (V(IV)/V(V))

The biological and catalytic activity of vanadium is fundamentally linked to the interconversion between its different oxidation states. researchgate.net Under physiological conditions (aqueous solution, pH 3-7), the most relevant and stable oxidation states are +5 and +4. researchgate.net The V(V) state typically exists as vanadate ([H₂VO₄]⁻), while the V(IV) state is characterized by the vanadyl cation (VO²⁺). scribd.comresearchgate.net

The redox potential of the V(IV)/V(V) couple is central to its function. researchgate.net In biological environments, V(V) species can be reduced to V(IV) by various endogenous reducing agents, such as ascorbate (B8700270) and glutathione. researchgate.net This conversion is crucial, as the different oxidation states have distinct chemical properties and biological targets. The V(IV)/V(V) redox reaction is often a multi-step process influenced by pH and the presence of coordinating ligands. researchgate.netnih.gov The stability of each oxidation state is also dependent on environmental factors; for instance, V(V) is the most unstable species in some aqueous solutions and can precipitate at higher temperatures, a factor primarily studied in the context of vanadium flow batteries but illustrative of its chemical properties. publications.gc.ca

Table 1: Key Vanadium Species and Their Properties in Biological Systems

| Vanadium Species | Oxidation State | Common Form | Biological Relevance |

|---|---|---|---|

| Vanadate | +5 | [H₂VO₄]⁻ | Substrate for reduction, active form in haloperoxidases. umich.eduscribd.com |

Reactivity with Endogenous Reducing Agents (e.g., glutathione, ascorbate)

The intracellular environment contains a variety of reducing agents that can interact with vanadium complexes, influencing their speciation, stability, and biological activity. Among the most important are glutathione (GSH) and L-ascorbic acid (vitamin C). The reactivity of this compound(IV) with these endogenous molecules is a key aspect of its mechanism of action in biological systems.

Glutathione (GSH)

Glutathione is the most abundant non-protein thiol in mammalian cells and plays a crucial role in cellular detoxification and the maintenance of the redox balance. nih.govnih.gov Vanadium compounds, including those with picolinate (B1231196) ligands, are known to interact with glutathione. nih.gov The primary interaction involves the sulfhydryl (-SH) group of the cysteine residue in glutathione.

In general, the interaction between vanadium compounds and glutathione can proceed through two main pathways:

Redox Reactions: Vanadium(V) species can be reduced to the more stable oxovanadium(IV) (vanadyl, VO²⁺) form by glutathione, which is concurrently oxidized to glutathione disulfide (GSSG). nih.govnih.gov The reaction can be summarized as: 2GSH + V(V) → GSSG + V(IV) Studies with vanadate (a V(V) species) have shown that it can be reduced by the glutathione reductase/NADPH system to generate a stable Vanadium(IV) species. nih.gov

Adduct Formation: Vanadium(IV) complexes can form adducts with glutathione. Experimental evidence from studies on the uptake of various oxovanadium(IV) complexes by red blood cells indicates that these compounds can be transformed intracellularly to species that include the equatorial coordination of the thiolate-S of glutathione. nih.gov This suggests a direct interaction where glutathione can act as a ligand, potentially displacing or adding to the original ligands of the vanadium complex. The interaction of ammonium (B1175870) vanadate with glutathione has been shown to cause GSH depletion, which could be due to either the formation of a vanadium-glutathione adduct (V-SG) or the oxidation of GSH to GSSG. nih.gov

While specific kinetic and mechanistic studies on the direct reaction of this compound(IV) with glutathione are not extensively detailed in the available literature, the general reactivity of vanadium compounds suggests that similar interactions are plausible. It is important for further studies to elucidate the specific complexation between vanadium ions and reductants like glutathione. nih.gov

L-Ascorbic Acid (Ascorbate)

L-ascorbic acid is a potent water-soluble antioxidant and a vital cofactor in various enzymatic reactions. It readily interacts with vanadium species. nih.gov The reduction of Vanadium(V) to Vanadium(IV) by ascorbate is a well-documented and rapid process, often faster than the reduction by glutathione. cnr.it

The genotoxicity of some vanadium(V) compounds is linked to their reduction by cellular reductants like NADH, leading to the formation of vanadium(IV) and reactive oxygen species (ROS). nih.gov Ascorbic acid, as a powerful reducing agent, can also participate in these redox cycles. nih.gov Studies on the interaction of the vanadyl(IV) cation with L-ascorbic acid have been performed, indicating the potential for complex formation. dntb.gov.ua

In the context of other metal-catalyzed reactions, ascorbate is known to reduce Fe(III) to Fe(II), which can then participate in Fenton chemistry to produce highly reactive hydroxyl radicals. nih.gov A similar pro-oxidant activity could be considered for vanadium in certain metabolic contexts. However, ascorbic acid can also act as a protective agent by scavenging ROS. nih.gov

The interaction of vanadium(V) dipicolinate derivatives has been shown to form vanadium(IV) complexes, highlighting the role of the picolinate ligand in the redox chemistry of vanadium. nih.gov Although detailed mechanistic pathways for the direct reaction of this compound(IV) with ascorbate are not fully elucidated, the established reactivity of both ascorbate and vanadium compounds suggests a significant interaction that can modulate the biological effects of the complex.

Data Table: Summary of Vanadium Compound Reactivity with Endogenous Reducing Agents

| Reactant | Vanadium Species | Observed Interaction/Reaction | Products | Citation |

|---|---|---|---|---|

| Glutathione (GSH) | Vanadium(V) | Reduction of V(V) to V(IV) | V(IV), Glutathione Disulfide (GSSG) | nih.govnih.gov |

| Oxovanadium(IV) complexes | Adduct formation via thiolate-S coordination | V(IV)-glutathione adducts | nih.gov | |

| Ammonium Vanadate | GSH depletion | V-SG adduct, GSSG | nih.gov | |

| Vanadate | Enzymatic reduction by Glutathione Reductase/NADPH | Stable V(IV) species | nih.gov | |

| L-Ascorbic Acid | Vanadium(V) | Rapid reduction of V(V) to V(IV) | V(IV), Dehydroascorbic acid | cnr.it |

| Vanadyl(IV) cation | Complex formation | V(IV)-ascorbate complexes | dntb.gov.ua | |

| Vanadium(V) dipicolinate derivatives | Formation of V(IV) complexes | V(IV)-picolinate species | nih.gov |

Research Applications in Catalysis

Oxidation Reactions Catalyzed by Oxobis(picolinato)vanadium and Related Complexes

Vanadium complexes, particularly those containing picolinate (B1231196) and related ligands, are effective catalysts for oxidation reactions utilizing various oxidants, most commonly hydrogen peroxide (H₂O₂) or organic peroxides like tert-butyl hydroperoxide (TBHP). researchgate.netnrct.go.th The catalytic cycle typically involves the formation of high-valent peroxo-vanadium species, which act as the primary oxidizing agents. researchgate.net These catalysts demonstrate considerable versatility, successfully oxidizing a broad spectrum of functional groups. nih.govscilit.com

Vanadium-catalyzed epoxidation is a cornerstone of synthetic chemistry, providing a direct route to epoxides, which are valuable intermediates. mdpi.com Vanadium complexes can catalyze the epoxidation of various olefins, including allylic alcohols, homoallylic alcohols, and simple alkenes. mdpi.comnih.govnih.gov

Homogeneous catalytic systems using vanadium complexes are noted for their high efficiency in the epoxidation of different types of alkenes. nrct.go.th For instance, systems employing VO(acac)₂ and TBHP enable the highly chemoselective mono-epoxidation of olefinic alcohols such as geraniol. nrct.go.th Similarly, oxovanadium(IV) Schiff base complexes have been immobilized on supports like montmorillonite (B579905) to create heterogeneous catalysts that achieve high conversion (up to 90%) and 100% selectivity for the epoxidation of cyclooctene (B146475) with TBHP. nrct.go.th

The choice of oxidant and solvent can influence the reaction's outcome. While TBHP is common, hydrogen peroxide is also widely used. mdpi.comnih.gov In certain systems, particularly with aromatic olefins like styrene, the formation of aldehydes or ketones as by-products can occur alongside the desired epoxide. nih.gov The development of chiral ligands for vanadium catalysts has also enabled asymmetric epoxidation, yielding enantiomerically enriched epoxides from homoallylic alcohols, a transformation for which efficient methods are limited. nih.gov

| Substrate | Catalyst System | Oxidant | Key Findings | Reference |

| Cyclooctene | Oxovanadium(IV) Schiff base on montmorillonite | TBHP | Up to 90% conversion, 100% selectivity to cyclooctene oxide. | nrct.go.th |

| Isosafrole | Oxovanadium(salen) | TBHP | Achieved the best epoxide/by-product ratio of 51% in acetonitrile. | mdpi.comnih.gov |

| Homoallylic Alcohols | Vanadium with chiral bis-hydroxamic acid (BHA) ligands | aq. TBHP | Highly enantioselective epoxidation and kinetic resolution. | nih.gov |

| Geraniol | VO(acac)₂ | TBHP | Highly chemoselective mono-epoxidation. | nrct.go.th |